4-{[(Tert-butoxy)carbonyl]amino}bicyclo[3.1.0]hexane-1-carboxylicacid
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Overview
Description
4-{[(Tert-butoxy)carbonyl]amino}bicyclo[3.1.0]hexane-1-carboxylic acid is a complex organic compound that features a bicyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of the tert-butoxycarbonyl (Boc) protecting group makes it a valuable intermediate in the synthesis of peptides and other biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(Tert-butoxy)carbonyl]amino}bicyclo[3.1.0]hexane-1-carboxylic acid typically involves the following steps:
Formation of the bicyclic core: The bicyclo[3.1.0]hexane core can be synthesized through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the carboxylic acid group: The carboxylic acid group can be introduced via oxidation of an appropriate precursor, such as an alcohol or aldehyde.
Protection of the amino group: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-{[(Tert-butoxy)carbonyl]amino}bicyclo[3.1.0]hexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as esters or amides.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The Boc-protected amino group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Esters, amides.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-{[(Tert-butoxy)carbonyl]amino}bicyclo[3.1.0]hexane-1-carboxylic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-{[(Tert-butoxy)carbonyl]amino}bicyclo[3.1.0]hexane-1-carboxylic acid involves its interaction with specific molecular targets. The Boc-protected amino group can be deprotected under acidic conditions, revealing the free amine, which can then interact with enzymes or receptors. This interaction can modulate the activity of these biological targets, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
4-{[(Tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylic acid: Similar structure but lacks the bicyclic core.
4-{[(Tert-butoxy)carbonyl]amino}bicyclo[2.2.1]heptane-1-carboxylic acid: Similar structure with a different bicyclic core.
Uniqueness
4-{[(Tert-butoxy)carbonyl]amino}bicyclo[3.1.0]hexane-1-carboxylic acid is unique due to its specific bicyclic structure, which imparts distinct steric and electronic properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C12H19NO4 |
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Molecular Weight |
241.28 g/mol |
IUPAC Name |
4-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[3.1.0]hexane-1-carboxylic acid |
InChI |
InChI=1S/C12H19NO4/c1-11(2,3)17-10(16)13-8-4-5-12(9(14)15)6-7(8)12/h7-8H,4-6H2,1-3H3,(H,13,16)(H,14,15) |
InChI Key |
ZDKMDPPQMCOHEX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC2(C1C2)C(=O)O |
Origin of Product |
United States |
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